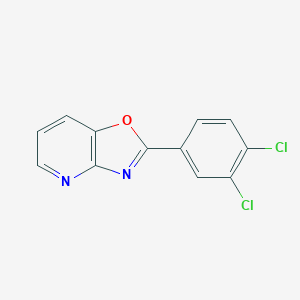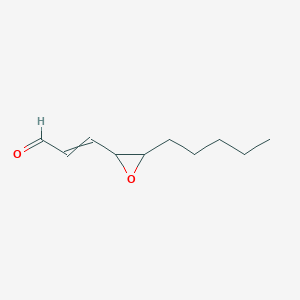
2-(3,4-Dichlorophenyl)oxazolo(4,5-B)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)oxazolo(4,5-B)pyridine, commonly known as DCPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. DCPP is a heterocyclic compound that belongs to the oxazole family and contains both pyridine and chlorophenyl groups.
科学的研究の応用
DCPP has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicinal chemistry, DCPP has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and epilepsy. DCPP has also been studied for its potential as a fluorescent probe for imaging biological systems and as a catalyst for organic reactions.
作用機序
The mechanism of action of DCPP is not fully understood, but it is believed to act as a modulator of the GABAergic system. DCPP has been shown to bind to the benzodiazepine site on the GABA-A receptor, which enhances the binding of GABA and increases the activity of the receptor. This results in an increase in the inhibitory neurotransmitter activity, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
DCPP has been shown to have a variety of biochemical and physiological effects. In animal studies, DCPP has been shown to have anticonvulsant, anxiolytic, and sedative effects. DCPP has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. Additionally, DCPP has been shown to have anti-inflammatory effects in vivo, reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using DCPP in lab experiments is its high potency and selectivity for the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for studying the GABAergic system and its role in various diseases. However, one limitation of using DCPP is its potential toxicity, which can vary depending on the dose and duration of exposure.
将来の方向性
There are many potential future directions for research on DCPP. One area of interest is the development of DCPP-based fluorescent probes for imaging biological systems. Another area of interest is the development of DCPP-based therapeutic agents for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of DCPP and its potential toxicity in vivo.
合成法
DCPP can be synthesized using a variety of methods, including the Hantzsch reaction, the Gewald reaction, and the Friedlander synthesis. The most commonly used method for synthesizing DCPP is the Hantzsch reaction, which involves the condensation of 3,4-dichloroaniline, 2-pyridinecarboxaldehyde, and ethyl acetoacetate in the presence of a catalyst such as piperidine or pyridine. The reaction yields a yellow crystalline solid that can be purified using recrystallization.
特性
製品名 |
2-(3,4-Dichlorophenyl)oxazolo(4,5-B)pyridine |
|---|---|
分子式 |
C12H6Cl2N2O |
分子量 |
265.09 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H6Cl2N2O/c13-8-4-3-7(6-9(8)14)12-16-11-10(17-12)2-1-5-15-11/h1-6H |
InChIキー |
YOUOQQZCAAVWNJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)

![1-({8-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]dibenzo[b,d]furan-2-yl}methyl)-1H-indole-2,3-dione](/img/structure/B221681.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B221687.png)

![(8E)-8-[[2-(Dibutylamino)-4-phenyl-1,3-thiazol-5-yl]imino]-2-heptan-3-yl-7-methyl-5-oxo-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B221695.png)
![2-[(E)-(1-ethyl-2-oxoindol-3-ylidene)methyl]-1H-quinazolin-4-one](/img/structure/B221698.png)
![4-tert-butyl-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B221706.png)

![4-tert-butyl-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B221709.png)